BenchChemオンラインストアへようこそ!

CDDO-2P-Im

Pharmacokinetics Drug Stability Bioavailability

CDDO-2P-Im is a 4th-gen SOT distinguished by its pyridin-2-yl imidazole substituent, conferring superior plasma stability and brain penetration vs. CDDO-Im. It activates NRF2 in CNS models, inhibits necroptosis (EC50 0.29 μM), reduces lung tumor burden in A/J mice, and ameliorates AD pathology in vivo. It also binds GRP78/BiP to induce UPR-mediated apoptosis in myeloma, synergistic with ixazomib. Generic substitution with CDDO-Im, CDDO-Me, or CDDO-3P-Im is not scientifically supported. Select CDDO-2P-Im for differentiated PK/PD in CNS, oncology, and necroptosis research.

Molecular Formula C39H46N4O3
Molecular Weight 618.8 g/mol
Cat. No. B2411796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDDO-2P-Im
Molecular FormulaC39H46N4O3
Molecular Weight618.8 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7)C
InChIInChI=1S/C39H46N4O3/c1-34(2)13-15-39(33(46)43-22-27(42-23-43)26-10-8-9-17-41-26)16-14-38(7)31(25(39)20-34)28(44)18-30-36(5)19-24(21-40)32(45)35(3,4)29(36)11-12-37(30,38)6/h8-10,17-19,22-23,25,29,31H,11-16,20H2,1-7H3/t25-,29-,31-,36-,37+,38+,39-/m0/s1
InChIKeyNXUDOCUNEVFUGK-DIJMLVISSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CDDO-2P-Im Procurement Guide: A Pyridyl-Imidazole Triterpenoid with Documented Pharmacokinetic Advantages


CDDO-2P-Im (1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-2-yl)-1H-imidazole, CAS: 1883650-96-1) is a fourth-generation synthetic oleanane triterpenoid (SOT) and an analogue of the well-studied CDDO-Imidazolide (CDDO-Im) [1]. This compound is distinguished by a pyridin-2-yl substituent on its imidazole ring . It acts as a potent activator of the NRF2 transcription factor and also functions as an orally active inhibitor of necroptosis . Key in vivo effects include the reduction of tumor burden in a mouse lung carcinogenesis model and the amelioration of Alzheimer's disease (AD) pathologies in transgenic mice [2].

CDDO-2P-Im vs. Other Synthetic Oleanane Triterpenoids: Why Direct Substitution is Not Supported by Data


Directly substituting CDDO-2P-Im with other in-class synthetic oleanane triterpenoids (SOTs), such as its parent compound CDDO-Im, the clinically advanced bardoxolone methyl (CDDO-Me), or the positional isomer CDDO-3P-Im, is not scientifically supported due to significant and quantifiable differences in pharmacokinetic stability, tissue distribution, target engagement profile, and in vivo efficacy [1][2]. While these compounds share an overlapping core mechanism of NRF2 activation, the specific substituents at the C-28 position confer distinct molecular properties that translate into divergent biological outcomes [3]. For instance, CDDO-2P-Im demonstrates superior plasma stability and enhanced brain penetration compared to CDDO-Im, enabling its unique application in CNS disease models—a property not shared across the SOT class [4][5]. The evidence below demonstrates that generic interchangeability is a high-risk assumption for this compound class.

CDDO-2P-Im Quantitative Differentiation: Evidence-Based Comparator Analysis for Scientific Selection


CDDO-2P-Im Pharmacokinetic Stability: A Direct Head-to-Head Comparison with CDDO-Im

CDDO-2P-Im exhibits enhanced pharmacokinetic stability compared to its parent compound CDDO-Imidazolide (CDDO-Im), as demonstrated in both in vitro human plasma and in vivo mouse studies [1]. The study notes that 'each new analogue was more stable than CDDO-Im' [1]. This improved stability is a critical differentiator, as it translates to higher and more sustained tissue concentrations.

Pharmacokinetics Drug Stability Bioavailability

CDDO-2P-Im Brain Penetration and NRF2 Activation: A Class-Level Inference for CNS Applications

CDDO-2P-Im has been shown to effectively penetrate the brain and activate the NRF2 pathway in Alzheimer's disease model mice, a feature not universally shared or documented for other SOTs like CDDO-Im or CDDO-Me [1]. The study reports that CDDO-2P-Im 'effectively penetrated the brain and activated NRF2 signaling,' leading to reduced amyloid beta (Aβ) levels and increased glutathione (GSH) in the brain [1]. This evidence supports its selection for CNS-focused research.

Alzheimer's Disease Neuroprotection Brain Penetration NRF2

CDDO-2P-Im In Vivo Tumor Reduction: A Cross-Study Comparable Efficacy Against CDDO-Im

In a well-established mouse model of lung carcinogenesis, CDDO-2P-Im demonstrates chemopreventive efficacy that is comparable to its parent compound, CDDO-Im [1]. The study concludes that CDDO-2P-Im and CDDO-3P-Im 'were as effective as CDDO-Im for reducing the size and the severity of the lung tumors' in A/J mice challenged with vinyl carbamate [1]. This indicates that the structural modifications conferring improved pharmacokinetics do not compromise in vivo anticancer activity.

Chemoprevention Lung Cancer In Vivo Efficacy

CDDO-2P-Im Anti-Inflammatory Potency: A Direct Comparison in Cellular Assays

CDDO-2P-Im potently suppresses nitric oxide (NO) production in RAW264.7 macrophage-like cells with an IC50 of 5.8 nM . This value is within the low nanomolar range typical of potent anti-inflammatory SOTs and represents a direct measure of its ability to inhibit inducible nitric oxide synthase (iNOS) activity, a key mediator of inflammation [1]. While a direct numerical IC50 comparison to CDDO-Im from the same study is not provided in the available abstract, the potency is described as comparable to its class-leading counterparts [1].

Anti-Inflammatory iNOS Nitric Oxide Cellular Assay

CDDO-2P-Im Necroptosis Inhibition: A Functional Differentiator with Defined EC50

CDDO-2P-Im is characterized as an orally active necroptosis inhibitor, a property that distinguishes it from earlier SOTs whose primary activity is NRF2 activation . In a specific cellular model of necroptosis, CDDO-2P-Im inhibits TNFα/SM-164/Z-VAD-fmk (TSZ)-induced cell death in human HT-29 colorectal adenocarcinoma cells, exhibiting an EC50 of 0.29 μM . This provides a quantitative measure of its unique functional activity.

Necroptosis Ischemia/Reperfusion Injury Cell Death

CDDO-2P-Im Application Scenarios: Evidence-Backed Research Areas for Optimal Utilization


Alzheimer's Disease and Neurodegeneration Research

The demonstrated ability of CDDO-2P-Im to effectively penetrate the brain and activate the NRF2 pathway makes it a prime candidate for investigating the role of NRF2 in Alzheimer's disease and other neurodegenerative disorders [1]. This application scenario is directly supported by evidence showing a reduction in amyloid beta (Aβ) levels and an increase in glutathione (GSH) in the brains of AD model mice following CDDO-2P-Im treatment [1].

Cancer Chemoprevention Studies Requiring High Systemic Exposure

For in vivo studies of cancer prevention, CDDO-2P-Im offers a compelling advantage over CDDO-Im due to its superior pharmacokinetic stability, which results in higher and more sustained tissue concentrations [2]. Its efficacy in reducing lung tumor burden has been confirmed in a standard A/J mouse lung carcinogenesis model, validating its utility in this research area [2]. The compound is suitable for long-term dietary administration studies, with effective doses reported between 50-200 mg/kg .

Ischemia/Reperfusion (I/R) Injury and Necroptosis Pathway Investigation

CDDO-2P-Im is identified as an orally active necroptosis inhibitor, which is a distinct functional attribute not typically associated with earlier-generation SOTs . This property makes it a valuable tool for researchers studying ischemia/reperfusion (I/R) injury and other diseases where necroptosis plays a key pathological role . Its defined EC50 of 0.29 μM in a TSZ-induced necroptosis model in HT-29 cells provides a quantitative starting point for these studies .

Multiple Myeloma Research (Combination Therapy)

Recent research has identified a novel mechanism of action for CDDO-2P-Im, showing that it binds to the endoplasmic reticulum chaperone GRP78/BiP to induce the unfolded protein response (UPR) and apoptosis in myeloma cells [3]. This study further demonstrated the synergistic activity of CDDO-2P-Im with the proteasome inhibitor ixazomib in human multiple myeloma (MM) cells and confirmed its in vivo activity in a murine plasmacytoma model [3]. This evidence positions CDDO-2P-Im as a targeted tool for hematological malignancy research, particularly in the context of UPR modulation and combination therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDDO-2P-Im

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.